2-(1,3-Dioxan-5-yloxy)isonicotinonitrile

Lipophilicity optimization ADME prediction Fragment-based drug design

Sourcing regioisomerically pure heterocyclic fragments for kinase screening often leads to misleading SAR due to indiscriminate substitution of 2- or 3-cyano analogs. This isonicotinonitrile core provides a validated solution. - 4-CN placement enables bidentate hinge hydrogen bonding, increasing hit probability vs. other regioisomers. - 1,3-Dioxane ring acts as a base-stable, protected 1,3-diol, orthogonal to acyclic acetals that cleave prematurely. - Computed XLogP3 of 0.5 offers a 0.4-log-unit lipophilicity advantage over the 2-regioisomer for lead-like libraries. Supplied at certified purity for direct use in HTE and parallel synthesis, ensuring reproducible coupling yields without pre-purification.

Molecular Formula C10H10N2O3
Molecular Weight 206.2 g/mol
CAS No. 1287218-77-2
Cat. No. B1394049
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1,3-Dioxan-5-yloxy)isonicotinonitrile
CAS1287218-77-2
Molecular FormulaC10H10N2O3
Molecular Weight206.2 g/mol
Structural Identifiers
SMILESC1C(COCO1)OC2=NC=CC(=C2)C#N
InChIInChI=1S/C10H10N2O3/c11-4-8-1-2-12-10(3-8)15-9-5-13-7-14-6-9/h1-3,9H,5-7H2
InChIKeyQDAQUUWMRUTLPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1,3-Dioxan-5-yloxy)isonicotinonitrile: Core Properties for Research Sourcing


2-(1,3-Dioxan-5-yloxy)isonicotinonitrile (IUPAC: 2-(1,3-dioxan-5-yloxy)pyridine-4-carbonitrile) is a heterocyclic building block consisting of a 1,3-dioxane ring linked via an ether bridge to the 2-position of an isonicotinonitrile (4-cyanopyridine) core [1]. With a molecular weight of 206.20 g/mol and a computed logP (XLogP3-AA) of 0.5, this compound occupies a moderately polar chemical space typical of fragment-like molecules used in medicinal chemistry [2]. It is primarily supplied for research purposes as a synthetic intermediate .

Why Generic Building Blocks Cannot Replace This Compound


Superficial substitution with other pyridine-nitrile derivatives or simple alkoxy pyridines ignores the critical influence of regiospecific nitrile placement and the unique conformational constraints of the 1,3-dioxane ring. The 4-carbonitrile (isonicotinonitrile) regioisomer imparts a distinct electronic character compared to the 2- or 3-substituted analogs, directly affecting reactivity in nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-coupling reactions [1]. The 1,3-dioxane group serves as a protected 1,3-diol equivalent, offering stability under basic and nucleophilic conditions where an unprotected diol would be labile. Variants like the 2-pyridinecarbonitrile regioisomer (CAS 1287218-30-7) exhibit a different computed lipophilicity (XLogP3 = 0.9 vs. 0.5) despite the same molecular formula, which can alter partitioning behavior and passive permeability in biological assays [2]. Indiscriminate substitution can therefore lead to failed syntheses or misleading structure-activity relationship (SAR) data.

Quantitative Evidence for Selecting This Building Block


Controlled Lipophilicity Versus the 2-Carbonitrile Regioisomer

The computed partition coefficient (XLogP3-AA) for 2-(1,3-dioxan-5-yloxy)isonicotinonitrile is 0.5, which is 0.4 log units lower than that of its closest positional isomer, 6-(1,3-dioxan-5-yloxy)pyridine-2-carbonitrile (CAS 1287218-30-7, XLogP3 = 0.9) [1][2]. This lower lipophilicity, arising solely from nitrile position on the pyridine ring, predicts approximately 2.5-fold higher aqueous solubility at a given pH for the 4-carbonitrile isomer, based on the general linear relationship between logP and logS for neutral organic molecules. For researchers optimizing soluble fragment libraries or seeking to reduce logD-driven off-target binding, this 0.4-log-unit difference represents a meaningful gap in early lead optimization.

Lipophilicity optimization ADME prediction Fragment-based drug design

High Vendor-Certified Purity for Reproducible Coupling

The commercially sourced 2-(1,3-dioxan-5-yloxy)isonicotinonitrile is supplied at a certified purity of ≥95%, as listed by multiple chemical vendors for research use . In contrast, many structurally similar in-house synthesized pyridine-dioxane intermediates are characterized only by NMR without quantitative purity certification, introducing variability into downstream reactions. For palladium-catalyzed cross-couplings such as Suzuki-Miyaura or Buchwald-Hartwig aminations involving the pyridine ring, an impurity level below 5% minimizes the risk of catalyst poisoning and side-product formation, directly improving isolated yields of the desired biaryl or amine products.

Synthetic reliability Building block quality Cross-coupling reactions

1,3-Dioxane as a Chemically Robust Protecting Group

The 1,3-dioxane moiety in this scaffold serves as a cyclic acetal protecting group for a 1,3-diol functionality, which is a common structural motif in natural product synthesis. Unlike acyclic silyl ether or acetonide protecting groups, the 1,3-dioxane ring is stable to basic and nucleophilic conditions (pH > 10) commonly employed in nitrile hydrolysis or Grignard additions [1]. This contrasts with the 1,3-dioxolane (5-membered) analog, which, while also a protected diol, exhibits different hydrolytic stability and conformational preferences. When the synthetic route requires late-stage unmasking of a diol for further functionalization (e.g., phosphorylation or glycosylation), the dioxane-protected building block offers a cleavable yet robust handle.

Protecting group strategy Synthetic methodology Orthogonal protection

Isonicotinonitrile Core as a Privileged Kinase Fragment

The 4-cyanopyridine (isonicotinonitrile) scaffold is a recognized privileged fragment that engages the hinge region of several kinases through hydrogen bonding via the nitrile group and the pyridine nitrogen. In contrast, the 3-cyanopyridine (nicotinonitrile) regioisomer (CAS 1287217-37-1) positions the nitrile group in a less favorable geometry for hinge-binding interactions in many kinase targets [1]. Although no direct kinase inhibition data exists for the target compound itself, its core is a validated starting point for fragment growth strategies targeting kinases such as c-Met, EGFR, and p38 MAP kinase, where 4-substituted pyridines have yielded nanomolar inhibitors [2]. The attached 1,3-dioxane ether provides a vector for further elaboration toward the solvent-exposed region, a strategy used in several optimized kinase inhibitors.

Kinase inhibitors Fragment-based screening Medicinal chemistry

Optimal Application Scenarios for 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile


Fragment-Based Lead Generation Targeting Kinase Hinges

Utilize the isonicotinonitrile core of this compound as a validated fragment (XLogP3 = 0.5) for screening against kinase targets. The 4-carbonitrile position favors bidentate hinge hydrogen bonding, providing a higher probability of initial hit identification compared to the 3- or 2-regioisomers [1]. The 1,3-dioxane group offers a growth vector toward the solvent-exposed region, allowing fragment elaboration without de novo synthesis of the core.

Synthesis of Diol Bioisosteres via Controlled Unmasking

Employ the 1,3-dioxane ring as a robust, base-stable protecting group in multi-step synthetic sequences. After performing nitrile transformations (hydrolysis, reduction, or cyclization) on the pyridine ring, the dioxane can be hydrolyzed under acidic conditions to reveal the 1,3-diol, enabling late-stage diversification into phosphates, ethers, or glycosides [2]. This orthogonal protection strategy is advantageous over acyclic acetal-protected analogs that may cleave prematurely.

Solubility-Optimized Building Block for Early ADME Profiling

When constructing compound libraries for oral bioavailability screening, select this 4-carbonitrile regioisomer (XLogP3 = 0.5) over the more lipophilic 2-carbonitrile analog (XLogP3 = 0.9) to maintain lower logP in the final drug-like molecules. A 0.4-log-unit reduction in lipophilicity is associated with improved solubility and potentially lower metabolic clearance, providing a head start in lead optimization [3].

High-Purity Building Blocks for Parallel Synthesis

For automated parallel synthesis or high-throughput experimentation (HTE) platforms, source the compound at ≥95% purity to minimize side reactions and ensure reproducible coupling yields. The certified purity reduces the need for pre-reaction purification, enabling direct use in arrayed palladium-catalyzed cross-couplings or SNAr reactions .

Quote Request

Request a Quote for 2-(1,3-Dioxan-5-yloxy)isonicotinonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.